molecular formula C21H15N5O11 B162262 N,O-Di(DNP)-L-tyrosine CAS No. 1694-93-5

N,O-Di(DNP)-L-tyrosine

Cat. No.: B162262
CAS No.: 1694-93-5
M. Wt: 513.4 g/mol
InChI Key: XLKWITSYWZVKMC-KRWDZBQOSA-N
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Description

N,O-Di(DNP)-L-tyrosine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the L-tyrosine molecule, which imparts distinct chemical and physical properties.

Scientific Research Applications

N,O-Di(DNP)-L-tyrosine has several scientific research applications, including:

Future Directions

The future directions in the study of “N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, the development of new strategies for aziridination synthesis has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Di(DNP)-L-tyrosine typically involves the reaction of L-tyrosine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,O-Di(DNP)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dinitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce partially or fully reduced forms of the compound.

Mechanism of Action

The mechanism of action of N,O-Di(DNP)-L-tyrosine involves its interaction with specific molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Similar Compounds

    N,O-Bis(2,4-dinitrophenyl)-L-valine: Similar in structure but with L-valine instead of L-tyrosine.

    N,O-Bis(2,4-dinitrophenyl)-L-phenylalanine: Contains L-phenylalanine in place of L-tyrosine.

    N,O-Bis(2,4-dinitrophenyl)-L-tryptophan: Features L-tryptophan instead of L-tyrosine.

Uniqueness

N,O-Di(DNP)-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in studying protein-ligand interactions and enzyme mechanisms.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine involves the reaction of L-tyrosine with 2,4-dinitrochlorobenzene in the presence of a base followed by oxidation with hydrogen peroxide. The reaction yields the desired product N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Starting Materials": ["L-tyrosine", "2,4-dinitrochlorobenzene", "base", "hydrogen peroxide"], "Reaction": [ "Step 1: Dissolve L-tyrosine in a suitable solvent.", "Step 2: Add 2,4-dinitrochlorobenzene to the reaction mixture and stir.", "Step 3: Add a base to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Allow the reaction mixture to stir for a suitable period of time.", "Step 5: Add hydrogen peroxide to the reaction mixture to oxidize the intermediate product to the desired N,O-Bis(2,4-dinitrophenyl)-L-tyrosine.", "Step 6: Isolate the product by filtration or precipitation and purify it using suitable techniques such as recrystallization." ] }

CAS No.

1694-93-5

Molecular Formula

C21H15N5O11

Molecular Weight

513.4 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1

InChI Key

XLKWITSYWZVKMC-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

1694-93-5

Origin of Product

United States

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